molecular formula C18H28N2O2 B1529506 (2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1932399-62-6

(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1529506
CAS No.: 1932399-62-6
M. Wt: 304.4 g/mol
InChI Key: XKSYUMRCBPYFNT-GJZGRUSLSA-N
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Description

(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, two methyl groups, and a tert-butyl ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate starting materials such as diamines and dihalides.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine ring.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction involving tert-butyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, methylating agents, and other nucleophiles under appropriate solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl (2S,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSYUMRCBPYFNT-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
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(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

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